N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules, coupled with a dimethoxybenzenesulfonamide group, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline structure.
Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via acylation using isobutyryl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethoxybenzenesulfonamide Group: This step involves the reaction of the intermediate with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Substituted benzene derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be studied for its potential pharmacological properties. The tetrahydroisoquinoline core is known for its presence in many natural alkaloids with biological activity, suggesting that this compound could exhibit interesting bioactivity.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The sulfonamide group is a common pharmacophore in many drugs, indicating that this compound might serve as a lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological targets, while the tetrahydroisoquinoline core can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide
- N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide
- N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Uniqueness
Compared to these similar compounds, N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide is unique due to the presence of the dimethoxy groups on the benzene ring. These groups can significantly influence the compound’s electronic properties and reactivity, potentially leading to different biological activities and chemical behaviors.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-10-9-15-5-6-17(11-16(15)13-23)22-29(25,26)20-8-7-18(27-3)12-19(20)28-4/h5-8,11-12,14,22H,9-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDLXISXHILNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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